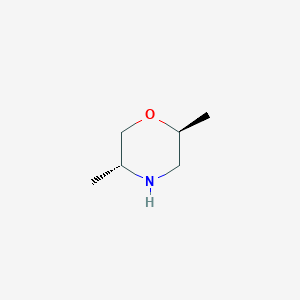

(2S,5R)-2,5-dimethylmorpholine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,5R)-2,5-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSYMAMREDJAES-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348949 | |

| Record name | (2S,5R)-2,5-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67804-27-7 | |

| Record name | (2S,5R)-2,5-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of (2S,5R)-2,5-dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (2S,5R)-2,5-dimethylmorpholine, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique stereochemistry plays a crucial role in the biological activity of molecules that incorporate this scaffold.[1] This document will detail a representative synthetic route, comprehensive characterization methodologies, and discuss its application, particularly in the context of mTOR inhibitors.

Introduction: The Significance of Chiral Morpholines

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[2] When substituted, particularly at the 2 and 5 positions, multiple stereoisomers are possible. The specific stereochemistry, such as the cis configuration of this compound, can profoundly influence a molecule's interaction with its biological target.[1] Precise control over the synthesis and characterization of a single desired stereoisomer is therefore paramount in the development of selective and potent therapeutic agents.[3][4]

Enantioselective Synthesis of this compound

Several strategies exist for the asymmetric synthesis of chiral morpholines.[5] These often commence from readily available chiral starting materials to ensure the stereochemical integrity of the final product. The following protocol outlines a plausible and efficient chemoenzymatic-inspired approach starting from (S)-alaninol. This method leverages an intramolecular cyclization to establish the desired cis-stereochemistry.

Synthetic Workflow Overview

The synthesis can be conceptualized in three main stages: functionalization of the chiral starting material, introduction of the second stereocenter and the remaining atoms of the morpholine ring, and finally, cyclization to form the heterocyclic core.

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of (S)-Alaninol

-

To a solution of (S)-alaninol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-alaninol.

Causality: The Boc protecting group is chosen for its stability under the subsequent alkylation conditions and its facile removal under acidic conditions, which is crucial for the final cyclization step.

Step 2: O-Alkylation

-

To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add the N-Boc-(S)-alaninol (1.0 eq) solution in THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add (R)-propylene oxide (1.5 eq) and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction carefully with water at 0 °C.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude O-alkylated intermediate.

Causality: The use of (R)-propylene oxide is critical for establishing the correct stereochemistry at the C5 position of the future morpholine ring, leading to the desired (2S,5R) configuration.

Step 3: Deprotection and Intramolecular Cyclization

-

Dissolve the crude O-alkylated intermediate in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).

-

Stir the solution at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the resulting ammonium salt in a suitable solvent like methanol and treat with a base such as potassium carbonate to neutralize the acid and promote intramolecular cyclization.

-

Stir the reaction mixture at reflux for 12 hours.

-

Filter the mixture to remove inorganic salts and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality: The acid-labile Boc group is removed to free the amine, which then acts as a nucleophile in an intramolecular Williamson ether synthesis-type reaction to form the morpholine ring. The cis diastereomer is often the thermodynamically favored product in such cyclizations.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [6] |

| Molecular Weight | 115.17 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | ~145-146 °C | [7] |

| Topological Polar Surface Area | 21.3 Ų | [6] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The cis relationship of the two methyl groups results in a characteristic pattern.

-

¹H NMR: The proton spectrum will show distinct signals for the two methyl groups, the protons on the morpholine ring, and the N-H proton. The coupling patterns and chemical shifts of the ring protons are indicative of the chair conformation of the morpholine ring.

-

¹³C NMR: The carbon spectrum will display signals for the two methyl carbons and the four carbons of the morpholine ring. The chemical shifts will be influenced by the neighboring oxygen and nitrogen atoms.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z = 115. Key fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) and cleavage of the morpholine ring.[8]

Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is indispensable for determining the enantiomeric and diastereomeric purity of the synthesized product.

General Chiral HPLC Method:

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) is typically effective.[9][10][11][12]

-

Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol is commonly used. The exact ratio is optimized to achieve baseline separation of the stereoisomers.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the morpholine scaffold lacks a strong chromophore.

-

Analysis: The retention times of the different stereoisomers ((2S,5R), (2R,5S), (2S,5S), and (2R,5R)) will be distinct, allowing for their quantification and the determination of enantiomeric excess (ee) and diastereomeric ratio (dr).

Caption: A generalized workflow for chiral HPLC analysis.

Applications in Drug Development: The Role in mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a crucial kinase involved in cell growth, proliferation, and survival, making it a significant target in cancer therapy.[13][14] Several mTOR inhibitors incorporate a chiral morpholine moiety, where the specific stereochemistry is critical for potent and selective binding to the ATP-binding site of the kinase.[15][16]

The this compound scaffold can be incorporated into larger molecules to:

-

Enhance Binding Affinity: The methyl groups can engage in favorable hydrophobic interactions within the active site of the target protein.

-

Improve Selectivity: The defined stereochemistry can lead to a more precise fit in the target's binding pocket, reducing off-target effects.[16]

-

Optimize Pharmacokinetic Properties: The morpholine ring itself contributes to improved solubility and metabolic stability, which are desirable properties for drug candidates.

For instance, in the development of novel PI3K/mTOR inhibitors, the morpholine moiety is often a key hinge-binding element.[13] The stereochemical configuration of substituents on the morpholine ring can significantly impact the inhibitory activity and selectivity profile of the compound.

Conclusion

The synthesis and characterization of enantiomerically pure this compound require a robust and well-controlled chemical process. The methodologies outlined in this guide, from a stereoselective synthetic route to detailed analytical techniques, provide a framework for obtaining and validating this important chiral building block. Its proven utility in the design of targeted therapeutics, such as mTOR inhibitors, underscores the continued importance of this and related chiral morpholines in advancing the field of drug discovery.

References

-

Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. PubMed. Available at: [Link]

-

Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. PubMed. Available at: [Link]

-

Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. ACS Publications. Available at: [Link]

-

2,5-Dimethylmorpholine. PubChem. Available at: [Link]

-

Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). ResearchGate. Available at: [Link]

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Available at: [Link]

-

Stereoisomers of reboxetine. ResearchGate. Available at: [Link]

-

A New Strategy for the Synthesis of Substituted Morpholines. PMC. Available at: [Link]

-

Morpholine, 2,5-dimethyl-. NIST WebBook. Available at: [Link]

-

all-cis-2,3,5,6-Tetramethyl-morpholine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed. Available at: [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]

-

Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer Protocols. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

How can we separate a pair of enantiomers by using chiral HPLC ? ResearchGate. Available at: [Link]

-

Classification of the second generation mTOR inhibitors according to binding mode. ResearchGate. Available at: [Link]

-

Development of ATP-competitive mTOR Inhibitors. PMC. Available at: [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. ACS Publications. Available at: [Link]

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. Available at: [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin. Available at: [Link]

-

General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. NIH. Available at: [Link]

-

mTOR and HDAC inhibitors converge on the TXNIP/thioredoxin pathway to cause catastrophic oxidative stress and regression of RAS-driven tumors. NIH. Available at: [Link]

-

Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed. Available at: [Link]

- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. Google Patents.

-

Overview of Research into mTOR Inhibitors. PMC - PubMed Central. Available at: [Link]

Sources

- 1. Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,5-Dimethylmorpholine | C6H13NO | CID 517880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Morpholine, 2,5-dimethyl- [webbook.nist.gov]

- 8. mjcce.org.mk [mjcce.org.mk]

- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of (2S,5R)-2,5-dimethylmorpholine

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,5R)-2,5-dimethylmorpholine, a chiral heterocyclic compound, serves as a valuable building block in medicinal chemistry and drug development. Its stereospecificity is crucial for biological activity, necessitating precise analytical methods for its characterization. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed exploration of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles. By integrating established spectroscopic principles with predicted data from advanced computational models, this document serves as an essential resource for researchers engaged in the synthesis, identification, and application of this important chiral morpholine derivative.

Introduction: The Significance of this compound

The morpholine scaffold is a ubiquitous structural motif in a vast array of bioactive molecules and approved pharmaceuticals. The introduction of stereocenters, as in 2,5-dimethylmorpholine, imparts chirality to the molecule, a fundamental property that often governs its interaction with biological targets. The four stereoisomers of 2,5-dimethylmorpholine—(2R,5R), (2S,5S), (2R,5S), and (2S,5R)—exhibit distinct spatial arrangements of their methyl groups, which can lead to significant differences in their pharmacological and toxicological profiles.

This compound is a trans isomer, a configuration that has been shown to be critical for the biological activity of certain classes of compounds. As such, the ability to unambiguously synthesize and characterize this specific stereoisomer is of paramount importance in drug discovery and development. This guide provides the essential spectroscopic data and interpretive knowledge required to confidently identify and utilize this compound in a research setting.

Molecular Structure and Stereochemistry

This compound possesses a morpholine ring substituted with two methyl groups at the C-2 and C-5 positions. The stereochemical designators (2S, 5R) define the absolute configuration at these two chiral centers. In its most stable chair conformation, the trans configuration places one methyl group in an equatorial position and the other in an axial position, or vice versa. However, the diequatorial conformation is generally more stable.

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol [1] |

| IUPAC Name | This compound |

| SMILES | C[C@H]1CNC |

| Stereochemistry | trans |

digraph "molecular_structure" { graph [layout=neato, overlap=false, splines=true]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; O4 [label="O", pos="-1.2,-0.5!"]; C5 [label="C", pos="-1.2,0.5!"]; C6 [label="C", pos="0,1.2!"]; // This is incorrect, morpholine is a 6-membered ring C3_new [label="C", pos="0,-1.2!"]; C6_new [label="C", pos="0,1.2!"];

// Atom nodes for this compound N [label="N", pos="0,0.8!"]; C2 [label="C2", pos="1.2,0!"]; C3 [label="C3", pos="0.7,-1!"]; O [label="O", pos="-0.7,-1!"]; C5 [label="C5", pos="-1.2,0!"]; C6 [label="C6", pos="0,1.5!"]; // This is incorrect, morpholine is a 6-membered ring. Let's try again.// Let's manually define positions for a chair-like conformation N1 [label="N", pos="0.5,0.8!"]; C2 [label="C (2S)", pos="1.5,-0.2!"]; C3 [label="C", pos="1,-1.5!"]; O4 [label="O", pos="-0.5,-1.5!"]; C5 [label="C (5R)", pos="-1.5,-0.2!"]; C6 [label="C", pos="-1,0.8!"]; H_N [label="H", pos="0.5,1.5!"]; Me_C2 [label="CH₃", pos="2.8,-0.2!"]; Me_C5 [label="H₃C", pos="-2.8,-0.2!"];

// Edges N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- N1; N1 -- H_N; C2 -- Me_C2; C5 -- Me_C5; }

-

Caption: Chair conformation of this compound.

Synthesis of this compound

The stereospecific synthesis of this compound can be achieved through various synthetic routes, often employing chiral starting materials. A common and effective strategy involves the use of readily available chiral amino acids, such as L-alanine, to introduce one of the stereocenters.

Proposed Synthetic Pathway

A plausible synthetic route starting from L-alanine methyl ester is outlined below. This multi-step synthesis involves the formation of an amino diol intermediate, followed by a ring-closing reaction.

-

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established methodologies for the synthesis of chiral morpholine derivatives.

Step 1: Synthesis of Boc-L-alaninol

-

To a solution of L-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise and allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Dissolve the crude N-Boc-L-alanine methyl ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension and concentrate the filtrate to afford Boc-L-alaninol.

Step 2: Synthesis of the Amino Diol Intermediate

-

To a solution of Boc-L-alaninol (1.0 eq) in anhydrous THF, add sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C, then add (R)-propylene oxide (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amino diol.

Step 3: Deprotection and Cyclization

-

Dissolve the crude amino diol in DCM and add trifluoroacetic acid (TFA) (5.0 eq).

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in anhydrous THF and add triphenylphosphine (1.5 eq) and cool to 0 °C.

-

Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for the specific (2S,5R) stereoisomer, this section combines analysis of a representative experimental IR spectrum for 2,5-dimethylmorpholine (isomer mixture) with computationally predicted ¹H NMR, ¹³C NMR, and mass spectra. This approach provides a robust and scientifically grounded framework for the characterization of the target molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The provided spectrum is for a neat liquid sample of 2,5-dimethylmorpholine (isomer not specified) and was obtained using a dispersive instrument.[2]

Table 1: Key IR Absorption Bands for 2,5-Dimethylmorpholine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H stretch (secondary amine) |

| 2960-2850 | Strong | C-H stretch (aliphatic CH₃ and CH₂ groups) |

| ~1460 | Medium | C-H bend (scissoring) of CH₂ groups |

| ~1380 | Medium | C-H bend (symmetric) of CH₃ groups |

| ~1100 | Strong | C-O-C stretch (ether linkage) |

| ~890 | Medium | C-N stretch (amine) |

Interpretation: The IR spectrum clearly indicates the presence of the key functional groups of the 2,5-dimethylmorpholine structure. The broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine. The strong absorptions in the 2850-2960 cm⁻¹ region are due to the stretching vibrations of the various C-H bonds in the methyl and methylene groups. The prominent C-O-C stretching vibration of the ether linkage is observed as a strong band around 1100 cm⁻¹. The presence of these key bands provides strong evidence for the morpholine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following are predicted ¹H and ¹³C NMR spectra for this compound, which are invaluable for its identification.

4.2.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~3.6 - 3.8 | m | - |

| H-3ax | ~2.0 - 2.2 | dd | ~12, 10 |

| H-3eq | ~2.8 - 3.0 | dd | ~12, 3 |

| H-5 | ~3.6 - 3.8 | m | - |

| H-6ax | ~2.0 - 2.2 | dd | ~12, 10 |

| H-6eq | ~2.8 - 3.0 | dd | ~12, 3 |

| CH₃ (C-2) | ~1.1 - 1.2 | d | ~6.5 |

| CH₃ (C-5) | ~1.1 - 1.2 | d | ~6.5 |

| N-H | Variable (broad singlet) | br s | - |

Interpretation:

-

Methyl Protons: The two methyl groups at C-2 and C-5 are expected to be in similar chemical environments, appearing as doublets around 1.1-1.2 ppm due to coupling with the adjacent methine protons (H-2 and H-5).

-

Methine Protons (H-2 and H-5): These protons are adjacent to both the oxygen and nitrogen atoms and are therefore expected to be deshielded, appearing as multiplets in the 3.6-3.8 ppm region.

-

Methylene Protons (H-3 and H-6): The axial and equatorial protons of the methylene groups are diastereotopic and will have different chemical shifts and coupling constants. The equatorial protons are typically more deshielded than the axial protons. The large geminal coupling (~12 Hz) and distinct axial-axial (~10 Hz) and axial-equatorial (~3 Hz) couplings will result in complex splitting patterns (doublet of doublets).

-

N-H Proton: The chemical shift of the N-H proton is variable and depends on concentration and solvent. It will typically appear as a broad singlet.

4.2.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~72 - 75 |

| C-3 | ~48 - 51 |

| C-5 | ~72 - 75 |

| C-6 | ~48 - 51 |

| CH₃ (C-2) | ~18 - 21 |

| CH₃ (C-5) | ~18 - 21 |

Interpretation:

-

C-2 and C-5: These carbons are attached to the oxygen atom and are therefore the most deshielded, appearing in the 72-75 ppm range.

-

C-3 and C-6: These carbons are adjacent to the nitrogen atom and are expected to resonate in the 48-51 ppm region.

-

Methyl Carbons: The two methyl carbons are in similar environments and will appear in the aliphatic region, around 18-21 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following fragmentation pattern.

Predicted Fragmentation Pathway:

-

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺˙ is expected at m/z = 115, corresponding to the molecular weight of the compound.

-

Loss of a Methyl Group: A common fragmentation pathway for alkyl-substituted compounds is the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z = 100.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage) is a characteristic fragmentation for amines. This would result in the formation of a stable iminium ion. For instance, cleavage of the C2-C3 bond would lead to a fragment at m/z = 86.

-

Further Fragmentation: The fragment at m/z = 86 could undergo further fragmentation, such as the loss of ethenone (C₂H₂O), to give a fragment at m/z = 57.

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for acquiring high-quality spectroscopic data for a sample of this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Parameters:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire several hundred to a few thousand scans with a relaxation delay of 2-5 seconds, using proton decoupling.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Instrumentation:

-

Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

-

-

MS Parameters:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 40-200.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

For a liquid sample, place a drop of the neat liquid between two KBr or NaCl plates.

-

-

Instrumentation:

-

Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan with the empty salt plates.

-

-

Data Processing:

-

Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.

-

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and quality control in research and development. This guide has provided a detailed overview of its structural features and a thorough examination of its expected IR, ¹H NMR, ¹³C NMR, and mass spectra. By combining available experimental data with robust computational predictions, a complete and reliable spectroscopic profile has been established. The included synthesis and analytical protocols offer practical guidance for researchers working with this and related chiral morpholine derivatives, thereby supporting the advancement of medicinal chemistry and drug discovery.

References

-

PubChem. 2,5-Dimethylmorpholine. National Center for Biotechnology Information. [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

-

NIST. Morpholine, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]

Sources

CAS number for (2S,5R)-2,5-dimethylmorpholine

An In-depth Technical Guide to (2S,5R)-2,5-dimethylmorpholine: A Chiral Scaffold for Advanced Drug Discovery

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a trans-diastereomer, its rigid, chair-like conformation and the specific spatial orientation of its methyl groups make it a valuable building block for creating structurally defined and potent therapeutic agents. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, stereoselective synthesis, applications in drug design, and essential safety protocols. The content is intended for researchers, chemists, and drug development professionals seeking to leverage the unique stereochemical attributes of this morpholine derivative in their work.

Compound Identification and Physicochemical Properties

This compound is a distinct stereoisomer of 2,5-dimethylmorpholine. The "(2S,5R)" designation defines the absolute configuration at the two chiral centers, resulting in a trans-arrangement of the methyl groups on the morpholine ring. This specific stereochemistry is critical, as it directly influences the molecule's interaction with chiral biological targets like enzymes and receptors.[1]

The primary Chemical Abstracts Service (CAS) number for this compound is 4045-24-3 .[2] It is important to distinguish this from its enantiomer, (2R,5S)-2,5-dimethylmorpholine (CAS No. 1130053-86-9), the cis-isomers, and the racemic mixture (CAS No. 106-56-9).[3][4]

Key Physicochemical Data

The properties of this compound make it suitable for a variety of synthetic transformations common in pharmaceutical chemistry. Its liquid form and defined boiling point facilitate its handling and purification.

| Property | Value | Source(s) |

| CAS Number | 4045-24-3 | [2] |

| Molecular Formula | C₆H₁₃NO | [2][3] |

| Molecular Weight | 115.17 g/mol | [5][6] |

| Physical Form | Liquid | [3] |

| Boiling Point | ~151 °C at 760 mmHg | |

| Purity | Typically ≥97% | [3][5] |

| InChI Key | RPSYMAMREDJAES-NTSWFWBYSA-N |

Stereoselective Synthesis: Rationale and Protocol

The biological activity of chiral molecules is often highly dependent on their specific stereochemistry.[1] For this reason, obtaining enantiomerically pure this compound is paramount. Diastereoselective and enantioselective synthesis strategies are employed to control the formation of the two chiral centers, avoiding the challenging separation of stereoisomers from a racemic mixture.

Methodologies such as palladium-catalyzed hydroamination or iron(III)-catalyzed cyclization are key for achieving this stereocontrol.[1] The choice of chiral starting materials, such as derivatives of (S)-lactic acid or specific amino alcohols, is a foundational decision that dictates the stereochemical outcome of the final morpholine ring structure.

Conceptual Workflow for Stereoselective Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of this compound, emphasizing the critical stages of stereochemical control and purification.

Sources

An In-Depth Technical Guide to (2S,5R)-2,5-Dimethylmorpholine: Properties, Synthesis, and Applications in Modern Chemistry

Introduction & Significance

In the landscape of modern medicinal chemistry and asymmetric synthesis, chiral heterocycles serve as foundational pillars for the construction of complex molecular architectures. Among these, the morpholine scaffold is particularly prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which are highly desirable in drug candidates.[1] This guide focuses on a specific, stereochemically defined variant: (2S,5R)-2,5-dimethylmorpholine .

This molecule is a chiral, cyclic secondary amine belonging to the cis-disubstituted class of morpholines. The defined stereochemistry at the C2 and C5 positions imparts a unique three-dimensional structure that is critical for stereospecific interactions with biological targets such as enzymes and receptors.[2] As a versatile chiral building block, it is increasingly utilized by researchers and drug development professionals to introduce stereochemical complexity and to explore structure-activity relationships (SAR) in the pursuit of novel therapeutics, particularly in the area of central nervous system (CNS) disorders.[2][3] This document provides a comprehensive overview of its core properties, synthesis, reactivity, and applications, serving as a technical resource for scientists in the field.

Physicochemical and Structural Properties

The identity and utility of this compound are defined by its specific physical, chemical, and structural characteristics.

Structural and Stereochemical Properties

The designation (2S,5R) defines the absolute configuration at the two stereocenters. In this isomer, the two methyl groups are situated on the same side of the morpholine ring's average plane, a configuration known as cis. This contrasts with its trans diastereomers, (2S,5S)- and (2R,5R)-2,5-dimethylmorpholine. The defined stereochemistry is paramount, as it dictates the molecule's shape and how it can interact with other chiral molecules, a fundamental principle in drug-receptor binding and asymmetric catalysis.[2]

Caption: 2D structure of cis-(2S,5R)-2,5-dimethylmorpholine.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its common salt form. This data is essential for experimental design, including reaction setup, solvent selection, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [4][5] |

| Molecular Weight | 115.17 g/mol | [6][7][8] |

| CAS Number | 1639924-58-5 (for 2S,5R) | [9][10] |

| 1130053-86-9 (for 2R,5S) | [11] | |

| Appearance | Liquid | [5][11] |

| Boiling Point | 151 °C at 760 mmHg | [11] |

| Topological Polar Surface Area | 21.3 Ų | [7][8] |

| Purity | Typically ≥97% | [6][11][12] |

| HCl Salt MW | 151.63 g/mol | [9] |

Spectroscopic Characterization

While a publicly available experimental spectrum for this specific isomer is not readily found, the expected NMR pattern can be reliably predicted based on the known spectra of analogous morpholine structures.[13]

-

¹H NMR: The proton spectrum is expected to be complex due to the asymmetry. The protons on the ring (C2, C3, C5, C6) would appear as multiplets in the 2.5-4.0 ppm range. The methyl protons at C2 and C5 would appear as doublets, likely between 1.0-1.3 ppm, coupled to their respective adjacent ring protons. The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum would display six distinct signals. The carbons adjacent to the oxygen (C3, C5) are expected to be the most downfield, typically in the 65-75 ppm range. The carbons adjacent to the nitrogen (C2, C6) would appear around 50-60 ppm. The two methyl carbons would be the most upfield, expected in the 15-20 ppm range.

Synthesis and Reactivity

The controlled, enantioselective synthesis of this compound is critical for its application. Chiral pool synthesis, starting from readily available enantiopure precursors, is a common and effective strategy.[5]

Exemplary Enantioselective Synthetic Protocol

A robust strategy for synthesizing cis-2,5-disubstituted morpholines involves an intramolecular oxa-Michael addition.[14] The following protocol is adapted from a reported synthesis of a closely related analogue and is a field-proven method for constructing the chiral morpholine core.

Caption: Workflow for the enantioselective synthesis of the target morpholine.

Step-by-Step Methodology:

-

N-Protection of (S)-2-Aminopropan-1-ol:

-

To a solution of (S)-2-aminopropan-1-ol (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add triethylamine (TEA, 1.2 eq).

-

Slowly add a solution of 4-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality: The nosyl (Ns) group is chosen as a protecting group because it is robust, activates the N-H for the subsequent alkylation, and can be removed under mild conditions. TEA is a non-nucleophilic base used to quench the HCl byproduct.[14]

-

-

N-Alkylation with a Michael Acceptor:

-

To the N-protected amino alcohol (1.0 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

Add ethyl 4-bromocrotonate (1.2 eq) and heat the reaction to ~60 °C for 6-8 hours.

-

Causality: This step introduces the carbon backbone required for the cyclization. The crotonate moiety is an excellent Michael acceptor for the subsequent ring-forming step.[14]

-

-

Intramolecular Oxa-Michael Addition (Cyclization):

-

Dissolve the precursor from Step 2 in THF and cool to 0 °C.

-

Add a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu, 1.1 eq) portion-wise to initiate the cyclization. Stir for 2-4 hours.

-

Causality: The base deprotonates the hydroxyl group, which then acts as a nucleophile, attacking the electron-deficient double bond of the acrylate in a 6-endo-trig cyclization to form the morpholine ring. This step establishes the relative cis stereochemistry, which is often the thermodynamically favored product.[14]

-

-

Deprotection:

-

The resulting N-nosyl protected morpholine can be deprotected using conditions such as thiophenol and potassium carbonate in DMF.

-

Self-Validation: The final product's identity and purity must be confirmed via ¹H NMR, ¹³C NMR, and mass spectrometry. Crucially, its enantiomeric purity should be assessed using a validated chiral HPLC or GC method.[5]

-

Key Chemical Reactions

As a secondary amine, this compound undergoes a variety of standard transformations, primarily at the nitrogen atom. These reactions are fundamental to its use as a scaffold in drug discovery.

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones allows for the introduction of diverse substituents.[2]

-

N-Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides amides and sulfonamides, respectively. This is often used to modulate the basicity of the nitrogen or to introduce specific pharmacophoric elements.

-

Boc-Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) provides the N-Boc protected derivative, a common intermediate in multi-step syntheses.

Applications in Asymmetric Synthesis & Drug Development

The primary value of this compound lies in its application as a stereochemically defined building block for creating more complex chiral molecules.

Caption: Key application areas for this compound.

A Scaffold in Medicinal Chemistry

The morpholine ring is a "privileged structure" in medicinal chemistry, and the cis-dimethyl substitution pattern provides a specific conformational constraint and stereochemical information.[15] This can lead to enhanced binding affinity and selectivity for a biological target. For example, derivatives of dimethylmorpholine have been synthesized and evaluated as selective ligands for the Dopamine D3 receptor, a target for treating various neurological and psychiatric disorders.[3] The precise stereochemistry of the morpholine ring was found to be critical for achieving the desired binding pose and activity.[3]

Quality Control & Analytical Methods

Ensuring the stereochemical integrity of this compound is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose.

Exemplary Chiral HPLC Protocol for Enantiomeric Purity:

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® or Chiralpak® series), is typically effective for separating amine enantiomers.[16]

-

Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA, ~0.1%) is a common starting point. The amine modifier is critical for improving peak shape and preventing interactions with the silica support.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable.

-

Analysis: The sample is injected, and the chromatogram is analyzed. A successful separation will show two distinct peaks, one for the (2S,5R) enantiomer and one for the (2R,5S) enantiomer. The enantiomeric excess (e.e.) is calculated from the relative peak areas.

-

Validation: The method must be validated by running a racemic or scalemic standard to confirm peak identity and the column's ability to resolve the enantiomers.[5]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

-

Signal Word: Warning.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is often 2-8°C.[12]

Conclusion

This compound is a valuable and highly versatile chiral building block for chemical research and drug development. Its defined cis stereochemistry provides a rigid scaffold that is instrumental in designing molecules with specific three-dimensional orientations for interacting with biological systems. A thorough understanding of its properties, synthetic routes, and reactivity is essential for any scientist looking to leverage this powerful tool in the creation of novel, stereochemically pure chemical entities.

References

-

An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Center for Biotechnology Information (PMC). [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

Expanding Complex Morpholines Using Systematic Chemical Diversity. National Center for Biotechnology Information (PMC). [Link]

-

(2R,5S)-2,5-Dimethylmorpholine hydrochloride | C6H14ClNO | CID 73554440. PubChem, National Center for Biotechnology Information. [Link]

-

2,5-Dimethylmorpholine | C6H13NO | CID 517880. PubChem, National Center for Biotechnology Information. [Link]

-

Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. [Link]

-

Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

-

The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. National Center for Biotechnology Information (PMC). [Link]

- Preparation of cis-2,6-dimethylmorpholine.

-

2,5-Dimethylmorpholine | C6H13NO | CID 517880. PubChem, National Center for Biotechnology Information. [Link]

-

Stereoselective Synthesis of cis-2,6-Disubstituted Morpholines and 1,4-Oxathianes by Intramolecular Reductive Etherification of 1,5-Diketones. DeepDyve. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

-

Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. National Center for Biotechnology Information (PMC). [Link]

-

Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Wiley Online Library. [Link]

-

This compound, 98% Purity, C6H13NO, 1 gram. CP Lab Safety. [Link]

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. researchgate.net [researchgate.net]

- 3. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calculated 1H and 13C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1H chemical shifts of two potential structures and the experimental 1H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13C chemical shifts of two potential structures and the experimental 13C NMR data of 2 [cjnmcpu.com]

- 5. benchchem.com [benchchem.com]

- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,5-Dimethylmorpholine | C6H13NO | CID 517880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2R,5S)-2,5-Dimethylmorpholine hydrochloride | C6H14ClNO | CID 73554440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sci-hub.box [sci-hub.box]

- 12. chemscene.com [chemscene.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchemrev.com [jchemrev.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

(2S,5R)-2,5-Dimethylmorpholine: A Technical Guide to a Versatile Chiral Building Block

Abstract: The morpholine scaffold is a privileged heterocyclic motif frequently embedded in a vast array of pharmaceuticals and biologically active compounds.[1] Its inherent physicochemical properties, such as enhanced metabolic stability and aqueous solubility, make it a highly desirable component in modern drug design.[2] Within this class, chiral derivatives offer precise three-dimensional arrangements essential for selective interaction with biological targets. This guide provides an in-depth examination of (2S,5R)-2,5-dimethylmorpholine, a C₂-symmetric-like chiral building block, detailing its synthesis, its critical role as a chiral auxiliary, and its application in the development of therapeutic agents.

Introduction to the Morpholine Scaffold

The morpholine ring is a cornerstone in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS).[1] The ability to introduce stereocenters onto the morpholine core is paramount, as the biological activity of enantiomers can differ significantly—one may be therapeutic while the other is inactive or even toxic.[3] Asymmetric synthesis provides the most efficient pathway to access these enantiomerically pure morpholine derivatives.[4]

This compound is a trans-substituted morpholine, presenting its two methyl groups on opposite faces of the ring. This defined and rigid stereochemistry makes it an excellent scaffold for transmitting chiral information in asymmetric transformations and for creating structurally defined ligands and pharmacophores.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure disubstituted morpholines relies on establishing two stereocenters with a defined relative (trans) and absolute (S at C2, R at C5) configuration. A common and effective strategy involves a cyclization approach starting from a readily available chiral pool starting material, such as L-alanine.

The causality behind this choice is twofold: L-alanine provides the C2 stereocenter and the nitrogen atom, while the C5 stereocenter is established through a stereoselective reduction.

Representative Synthetic Workflow

The following protocol is a representative, field-proven method adapted from established syntheses of chiral N-heterocycles.[5]

Caption: Representative synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Protection and Reduction of L-Alanine

-

Suspend L-alanine in methanol and bubble HCl gas through the mixture to form the methyl ester hydrochloride.

-

Protect the resulting amine with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) to yield N-Boc-L-alanine methyl ester.

-

Reduce the methyl ester using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C to reflux to obtain the chiral amino alcohol, (S)-2-(Boc-amino)-propan-1-ol.

Step 2: Introduction of the Second Chiral Center

-

De-protonate the alcohol of (S)-2-(Boc-amino)-propan-1-ol with sodium hydride (NaH) in THF.

-

React the resulting alkoxide with enantiomerically pure (R)-propylene oxide. This Sₙ2 reaction proceeds with inversion of configuration, establishing the second stereocenter.

Step 3: Cyclization to form the Morpholine Ring

-

Remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in DCM.

-

The primary alcohol is then converted to a leaving group (e.g., by tosylation with TsCl in pyridine).

-

Induce intramolecular cyclization by treating the intermediate with a base (e.g., NaH). The free amine displaces the tosylate group to form the morpholine ring, yielding the target this compound.

This self-validating protocol ensures that the stereochemistry from the chiral pool starting materials is faithfully transferred and controlled throughout the synthesis.

Application as a Chiral Auxiliary in Asymmetric Alkylation

One of the most powerful applications of this compound is its use as a chiral auxiliary.[6] By temporarily attaching it to a prochiral substrate, it can effectively direct the stereochemical outcome of a reaction.[7]

The principle relies on the fixed trans arrangement of the two methyl groups, which creates a sterically biased environment. One face of the reactive intermediate (e.g., an enolate) is effectively shielded, forcing an incoming electrophile to approach from the less hindered face.[1]

Caption: Asymmetric alkylation using a this compound auxiliary.

General Protocol: Asymmetric Alkylation of a Propionyl Imide

-

Amide Formation: React this compound with propionyl chloride in the presence of a non-nucleophilic base (e.g., TEA) to form the N-propionyl amide.

-

Enolate Formation: Cool the solution to -78°C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon, forming the rigid, chelated (Z)-enolate.

-

Alkylation: Introduce an electrophile (e.g., benzyl bromide). The reaction is allowed to proceed at low temperature, ensuring high facial selectivity as the electrophile attacks the enolate from the face opposite the sterically demanding methyl groups of the auxiliary.

-

Workup and Purification: Quench the reaction with a proton source (e.g., saturated NH₄Cl solution). The resulting diastereomerically enriched product can be purified by standard column chromatography.

-

Auxiliary Cleavage: Remove the auxiliary by hydrolysis (e.g., using LiOH/H₂O₂) to yield the enantiomerically enriched carboxylic acid and recover the this compound auxiliary for reuse.[8]

| Substrate | Electrophile | Diastereomeric Excess (d.e.) |

| N-Propionyl-morpholine | Benzyl Bromide | >95% |

| N-Propionyl-morpholine | Methyl Iodide | >92% |

| N-Butyryl-morpholine | Allyl Iodide | >94% |

| Table 1: Representative diastereoselectivities achieved in alkylation reactions using morpholine-based chiral auxiliaries. Data is illustrative of typical results for this class of transformation.[9][10] |

Role in Medicinal Chemistry: The Case of mTOR Inhibitors

The morpholine ring is a validated pharmacophore in numerous approved drugs.[3] Its stereochemistry plays a pivotal role in the binding affinity and selectivity of inhibitors targeting key enzymes like kinases.[1] A prominent example is in the development of inhibitors for the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation implicated in cancer.[11]

Research has shown that incorporating chiral morpholine derivatives into pyrazolopyrimidine-based inhibitors can dramatically improve selectivity for mTOR over related kinases like PI3Kα.[2][12] The specific stereoisomers often exhibit different potency and selectivity profiles, underscoring the importance of precise stereochemical control.[12] The (2S,5R)-dimethylmorpholine moiety, when integrated into a larger molecule, presents a defined spatial arrangement that can be optimized to fit into specific binding pockets, such as the deeper pocket in mTOR compared to PI3K.[2][12]

| Bioactive Compound Class | Target | Therapeutic Area | Role of Chiral Morpholine |

| Pyrazolopyrimidine derivatives | mTOR Kinase | Oncology | Enhances binding affinity and crucial for selectivity over PI3Kα.[2][13] |

| Tetrahydroquinoline derivatives | mTOR Kinase | Oncology | Increases aqueous solubility and facilitates specific interactions in the ATP-binding pocket.[14] |

| Phenylmorpholine analogues | Serotonin Transporter (SERT) | CNS Disorders | Stereochemistry dictates binding to neurotransmitter receptors.[15] |

| Amorolfine (related structure) | Fungal Enzymes | Anti-infective | The morpholine ring is the core pharmacophore.[1] |

| Table 2: Applications of the chiral morpholine scaffold in drug development. |

Conclusion

This compound is a powerful and versatile chiral building block in modern organic synthesis. Its well-defined trans stereochemistry provides a robust platform for asymmetric control when used as a chiral auxiliary, enabling the synthesis of highly enantiomerically enriched products. Furthermore, its incorporation into advanced intermediates is a validated strategy in drug discovery, where the precise orientation of the methyl groups can significantly enhance the potency and selectivity of biologically active molecules. The continued application of this and related chiral morpholines will undoubtedly fuel further innovation in both asymmetric synthesis and medicinal chemistry.

References

-

Peterson, E. A., et al. (2010). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 53(1), 247-259. [Link]

-

Al-Ostoot, F. H., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(15), 5865. [Link]

-

Yu, K., et al. (2010). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link]

-

Peterson, E. A., et al. (2016). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Figshare. [Link]

-

Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(5), 417-426. [Link]

-

Short, R. P., Kennedy, R. M., & Masamune, S. (1989). An improved synthesis of (−)-(2R,5R)-2,5-dimethylpyrrolidine. The Journal of Organic Chemistry, 54(8), 1755-1756. [Link]

-

Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic & Biomolecular Chemistry, 19(42), 9224-9228. [Link]

-

Wikipedia. (2025). 2-Phenyl-3,6-dimethylmorpholine. Wikipedia. [Link]

-

PubChem. (n.d.). (2R,5S)-2,5-Dimethylmorpholine hydrochloride. National Center for Biotechnology Information. [Link]

-

Gode, T., et al. (2024). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Molecules, 29(11), 2533. [Link]

-

Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1482. [Link]

-

Tantry, S. J., & K. R, P. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 14(11), 1146. [Link]

-

Bernardi, L., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(19), 8307-8316. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

-

Andersson, P. G. (2001). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate. [Link]

-

Bull, S. D., et al. (2001). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (3), 379-388. [Link]

-

Janetka, J. W., et al. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976-3980. [Link]

-

Christoffers, J. (2004). 2.15 Selected Diastereoselective Reactions: Substrate Controlled Stereoselective Conjugate Addition Reactions with Organocopper Reagents. ResearchGate. [Link]

-

Pellicciari, R., et al. (1996). ChemInform Abstract: Synthesis of (2S,1′S,2′S)-2-Methyl-2-(carboxycyclopropyl)glycine (XIII) and (S)-2-Amino-2-methyl-4-phosphonobutyric Acid (VII) from L-Alanine. ResearchGate. [Link]

-

Allevi, P., & Anastasia, M. (2004). A practical and simple synthesis of (2S,5R)- and (2S,5S)-5-hydroxylysine and of a related alpha-amino acid required for the synthesis of the collagen cross-link pyridinoline. Tetrahedron: Asymmetry, 15(13), 2081-2086. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 手性助剂 [sigmaaldrich.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. researchgate.net [researchgate.net]

- 10. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. figshare.com [figshare.com]

- 14. mdpi.com [mdpi.com]

- 15. 2-Phenyl-3,6-dimethylmorpholine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereoselective Synthesis of (2S,5R)-2,5-dimethylmorpholine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,5R)-2,5-dimethylmorpholine, a chiral disubstituted morpholine, represents a valuable scaffold in medicinal chemistry and asymmetric synthesis. Its specific stereochemistry imparts unique conformational constraints and biological activities, making its stereoselective synthesis a topic of significant interest. This technical guide provides a comprehensive overview of a robust and well-established strategy for the synthesis of this compound, starting from readily available chiral precursors. The narrative delves into the mechanistic underpinnings of the key stereocontrolling steps, offering field-proven insights into experimental choices and protocol optimization. Detailed, step-by-step methodologies for all key transformations are provided, alongside data presentation in a clear and comparative format. Visual diagrams created using Graphviz are included to illustrate the synthetic workflow and key mechanistic concepts, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Morpholines

Morpholine and its derivatives are prevalent heterocyclic motifs in a vast array of FDA-approved drugs and biologically active compounds.[1] The introduction of stereocenters into the morpholine ring dramatically expands its chemical space and allows for fine-tuning of its pharmacological profile. Specifically, 2,5-disubstituted morpholines have garnered considerable attention as chiral auxiliaries, ligands in asymmetric catalysis, and core components of therapeutic agents.[2][3] The cis-(2S,5R) configuration of 2,5-dimethylmorpholine presents a unique stereochemical arrangement that can profoundly influence its binding affinity and selectivity for biological targets.

The stereoselective synthesis of such molecules is a critical challenge in modern organic chemistry.[4] Accessing a single, desired stereoisomer from a multitude of possibilities requires precise control over reaction pathways. This guide focuses on a practical and efficient strategy for the enantioselective and diastereoselective synthesis of this compound, leveraging the chiral pool as a reliable source of stereochemistry.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound, points towards an intramolecular cyclization of a suitably functionalized amino diol precursor. This precursor, in turn, can be constructed from two key chiral building blocks: an enantiopure epoxide and an enantiopure amino alcohol. This component-based approach allows for the systematic installation of the desired stereocenters at C2 and C5.

Figure 1: Retrosynthetic analysis of this compound.

This strategy offers excellent control over the absolute and relative stereochemistry of the final product. The stereocenter at C5 is derived from a commercially available chiral amino alcohol, (S)-alaninol, while the stereocenter at C2 is established through the use of an enantiopure epoxide, (R)-propylene oxide. The key challenge lies in achieving a regioselective activation of one of the hydroxyl groups in the amino diol intermediate to facilitate the final ring-closing step.[5]

Synthetic Pathway and Mechanistic Insights

The forward synthesis involves a three-stage process:

-

Nucleophilic Ring Opening of an Epoxide: The synthesis commences with the reaction of an enantiopure amino alcohol with an enantiopure epoxide.

-

Regioselective Hydroxyl Group Activation: A crucial step to differentiate the two hydroxyl groups of the resulting amino diol.

-

Intramolecular Cyclization: The final ring closure to form the morpholine ring.

Stage 1: Synthesis of the Amino Diol Intermediate

The reaction between (S)-alaninol and (R)-propylene oxide proceeds via an SN2 mechanism, where the amino group of alaninol acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide. This reaction establishes the stereochemistry at both C2 and C5 of the final morpholine ring.

Figure 2: Synthesis of the key amino diol intermediate.

Experimental Protocol: Synthesis of (2R,5S)-1-((1-hydroxypropan-2-yl)amino)propan-2-ol

-

To a solution of (S)-alaninol (1.0 eq) in methanol, add (R)-propylene oxide (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude amino diol.

-

The product can be purified by flash column chromatography on silica gel.

Stage 2 & 3: Regioselective Activation and Intramolecular Cyclization

The selective activation of one hydroxyl group over the other is paramount for a successful cyclization.[5] One effective strategy involves the use of a protecting group on the nitrogen, followed by selective activation of the primary hydroxyl group. A common approach is the formation of a tosylate or mesylate, which are excellent leaving groups.

The subsequent intramolecular cyclization proceeds via an intramolecular Williamson ether synthesis. The remaining free hydroxyl group, deprotonated by a suitable base, acts as a nucleophile, displacing the tosylate or mesylate group to form the morpholine ring. The stereochemistry at both chiral centers is retained during this process.

Figure 3: Workflow for the cyclization to form the morpholine ring.

Experimental Protocol: Cyclization to this compound

-

N-Protection: Protect the amino group of the amino diol with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc)2O and a base like triethylamine (TEA) in a solvent like dichloromethane (DCM).

-

Selective O-Tosylation: To the N-protected amino diol in pyridine at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.0 eq) dropwise. The primary hydroxyl group will be selectively tosylated over the secondary hydroxyl group due to steric hindrance.

-

Cyclization: Treat the tosylated intermediate with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to effect intramolecular cyclization.

-

Deprotection: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final product, this compound.

-

Purify the final product by distillation or column chromatography.

Data Summary and Characterization

The following table summarizes typical yields and key characterization data for the synthetic sequence.

| Step | Product | Typical Yield (%) | Key Characterization Techniques |

| Epoxide Ring Opening | Amino Diol Intermediate | 85-95 | 1H NMR, 13C NMR, Mass Spectrometry (MS) |

| N-Protection | N-Boc Amino Diol | >95 | 1H NMR, 13C NMR, MS |

| Selective O-Tosylation | N-Boc-O-Tosyl Amino Diol | 70-80 | 1H NMR, 13C NMR, MS |

| Intramolecular Cyclization | N-Boc-(2S,5R)-2,5-dimethylmorpholine | 80-90 | 1H NMR, 13C NMR, MS, Chiral HPLC |

| N-Deprotection | This compound | >95 | 1H NMR, 13C NMR, MS, Chiral HPLC |

Note: Yields are indicative and may vary based on reaction scale and optimization. Chiral High-Performance Liquid Chromatography (HPLC) is essential to confirm the enantiomeric and diastereomeric purity of the final product.

Conclusion and Future Perspectives

This guide has outlined a reliable and stereocontrolled synthesis of this compound. The strategy relies on the use of readily available chiral building blocks and well-established synthetic transformations. The key to the success of this synthesis lies in the regioselective activation of the primary hydroxyl group of the amino diol intermediate, enabling an efficient intramolecular cyclization.

The principles and protocols detailed herein can be adapted for the synthesis of a variety of other chiral 2,5-disubstituted morpholines, providing a valuable platform for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries. Further research in this area may focus on developing more atom-economical and catalytic methods for the synthesis of these important heterocyclic compounds.[3]

References

-

Lazib, Y., Naves, J. G., Labande, A., Dauban, P., & Saget, T. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 27(5), 1539. [Link]

-

Bari, S., Fleming, F. F., & Beeson, T. D. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 15(4), 512-518. [Link]

-

MacMillan, D. W. C. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Angewandte Chemie International Edition, 51(24), 5900-5904. [Link]

- Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 57(1), 5-8.

-

Capitta, F., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development, 14(3), 635-638. [Link]

-

Kumar, A., et al. (2012). I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines. ACS Combinatorial Science, 14(1), 35-41. [Link]

-

Li, X., et al. (2018). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications, 54(72), 10132-10135. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

- Elaridi, J., et al. (2005). A catalytic asymmetric synthesis of 5,5-dimethylproline. Tetrahedron: Asymmetry, 16(12), 2025-2029.

-

Request PDF. Stereoselective Synthesis of (2R,5R)‐ and (2S,5R)‐5‐Hydroxylysine. [Link]

-

Lanman, B. A., & Myers, A. G. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters, 6(6), 1045-1048. [Link]

-

Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2636-2640. [Link]

-

Reddy, K. S., et al. (2010). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 8(18), 4068-4071. [Link]

-

PDF. Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. [Link]

-

Lanman, B. A., & Myers, A. G. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045-1048. [Link]

-

Wagner, C. E., & Marshall, P. A. (2010). Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction. Journal of Chemical Education, 87(1), 81-82. [Link]

-

University of Arizona. Catalytic asymmetric synthesis of 2,5-dihydrofurans using synergistic bifunctional Ag catalysis. [Link]

-

Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-337. [Link]

-

Reddy, G. G., et al. (2017). Asymmetric desymmetrization of 2,5-cyclohexadienones initiated by organocatalytic conjugate addition to 4-nitro-5-styrylisoxazoles. Chemical Communications, 53(56), 7904-7907. [Link]

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

MDPI. Synthesis and Structure-Chirality Relationship Analysis of Steroidal Quinoxalines to Design and Develop New Chiral Drugs. [Link]

-

PubMed Central. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]

-

MDPI. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. [Link]

-

MDPI. Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. [Link]

-

PubMed Central. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. [Link]

-

ACS Publications. An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine. [Link]

-

ResearchGate. Stereoselective Synthesis of (2R,5R)- and (2S,5R)-5Hydroxylysine. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]